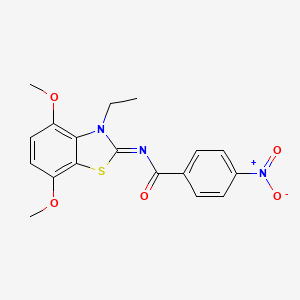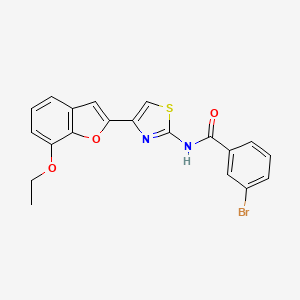
3-bromo-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-bromo-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Synthesis Analysis
While there isn’t specific information on the synthesis of “this compound”, there are related studies on the synthesis of similar compounds. For instance, a study discusses the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have shown promising antimicrobial and antiproliferative activities . Another study discusses the synthesis of benzofuran derivatives, which have been used in the treatment of various diseases .Aplicaciones Científicas De Investigación
Polybrominated Compounds and Environmental Health
Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) are contaminants found in brominated flame retardants and are produced during the combustion of these chemicals. These compounds share similar biological effects with polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs), inducing hepatic changes and causing toxicities in various organs. The brominated compounds bind to cytosolic receptors and are equipotent to their chlorinated counterparts on a molar concentration basis. Their environmental and health impacts are significant, necessitating thorough health assessments (Mennear & Lee, 1994).
Presence and Impact of Parabens in Aquatic Environments
Parabens are widely used as preservatives and may act as weak endocrine disrupter chemicals. Despite relatively efficient elimination by wastewater treatments, they are ubiquitous in surface water and sediments. Parabens can react with free chlorine, yielding halogenated by-products, which are more stable and persistent than the parent species. This prevalence in aquatic environments calls for more comprehensive studies to understand their toxicity and ecological impact (Haman et al., 2015).
Therapeutic Potential of Benzothiazole and Derivatives
Benzothiazole and its derivatives are prominent in medicinal chemistry, showing a broad spectrum of biological activities such as antimicrobial, analgesic, anti-inflammatory, and antitumor effects. Recent advancements in the pharmacological activities of benzothiazole derivatives have led to their consideration as potential candidates for therapeutic applications. The structural simplicity and versatility of the benzothiazole nucleus facilitate the development of new chemical entities with promising biological activities (Kamal, Hussaini, & Mohammed, 2015).
Environmental and Health Concerns of Novel Brominated Flame Retardants
The occurrence of novel brominated flame retardants (NBFRs) in indoor environments, consumer goods, and food is a growing concern due to their potential health risks. These compounds are being studied for their environmental fate, toxicity, and occurrence in various matrices. The review emphasizes the need for more research and improved analytical methods to assess the risks associated with these emerging contaminants (Zuiderveen, Slootweg, & de Boer, 2020).
Propiedades
IUPAC Name |
3-bromo-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O3S/c1-2-25-16-8-4-5-12-10-17(26-18(12)16)15-11-27-20(22-15)23-19(24)13-6-3-7-14(21)9-13/h3-11H,2H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVYHERSOGDTPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-Fluorophenyl)methyl]-4,4-dimethyl-1-phenylpyrazolidin-3-one](/img/structure/B2428593.png)

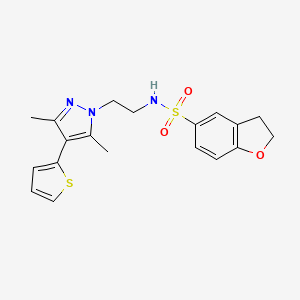
![N-(4-ethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2428597.png)
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2428598.png)
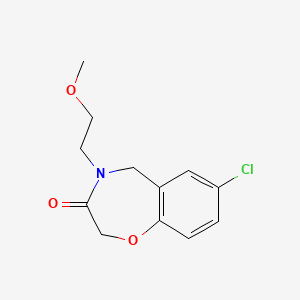
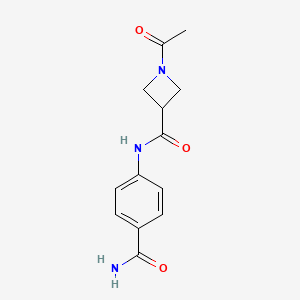
![N-(2-methoxy-5-nitrophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B2428602.png)
![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2428603.png)


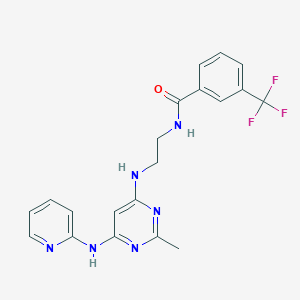
![2-(4-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B2428614.png)
